An In-depth Technical Guide to 2-(Benzyloxy)phenol
An In-depth Technical Guide to 2-(Benzyloxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzyloxy)phenol, also known as catechol monobenzyl ether, is an organic aromatic ether. Its structure, featuring a benzyl group attached to one of the hydroxyl groups of a catechol moiety, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Furthermore, it explores the potential applications of the benzyloxyphenol scaffold in drug discovery, drawing from research on related derivatives.
Chemical Structure and Identifiers
2-(Benzyloxy)phenol is characterized by a benzene ring substituted with a hydroxyl group and a benzyloxy group at the ortho position.
| Identifier | Value |
| IUPAC Name | 2-(phenylmethoxy)phenol |
| Synonyms | Catechol monobenzyl ether, Benzyl o-hydroxyphenyl ether, o-(Benzyloxy)phenol |
| CAS Number | 6272-38-4[1][2][3] |
| Molecular Formula | C₁₃H₁₂O₂[1][3] |
| Molecular Weight | 200.23 g/mol [1] |
| InChI Key | CCZCXFHJMKINPE-UHFFFAOYSA-N[1][2][3] |
| SMILES | Oc1ccccc1OCc1ccccc1[1][2][3] |
Physicochemical Properties
The physical and chemical properties of 2-(Benzyloxy)phenol are summarized in the table below. The compound is typically a liquid at room temperature, though some sources indicate a low melting point.
| Property | Value | Reference |
| Physical Form | Liquid | [2] |
| Color | Colorless to light yellow-orange | [3] |
| Density | 1.143 g/mL at 25 °C | [2] |
| Boiling Point | 335.5 °C at 760 mmHg | |
| Melting Point | 35-40 °C | |
| Refractive Index | n20/D 1.591 | [2] |
| Solubility | Insoluble in water; Soluble in alcohol, benzene, and diethyl ether. | |
| Purity (Assay) | ≥96% | [2] |
| Impurities | <3% catechol | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of 2-(Benzyloxy)phenol. While a publicly available, fully assigned spectrum is limited, the expected spectral features are described below based on the analysis of its functional groups and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(Benzyloxy)phenol is expected to show distinct signals for the aromatic protons of both the phenol and benzyl rings, as well as the benzylic methylene protons and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Benzylic (-CH₂-) | ~5.1 | Singlet |
| Aromatic (Phenol ring) | 6.8 - 7.2 | Multiplet |
| Aromatic (Benzyl ring) | 7.2 - 7.5 | Multiplet |
| Hydroxyl (-OH) | Variable (typically 4-6) | Broad Singlet |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. A related compound, 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene, shows a characteristic singlet for the benzylic protons (PhCH₂O-) at 5.12 ppm.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Due to the lack of symmetry, 13 distinct signals are expected.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzylic (-CH₂-) | ~70 |
| Aromatic C-O (Phenol ring) | 145 - 150 |
| Aromatic C-O (Ether linkage) | 145 - 150 |
| Aromatic (Phenol & Benzyl rings) | 115 - 140 |
The chemical shifts of aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the oxygen atoms will be the most downfield shifted among the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Benzyloxy)phenol is characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenolic) | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C-H Stretch (Aliphatic, -CH₂-) | 2850 - 3000 | Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200 - 1275 | Strong |
| C-O Stretch (Phenol) | ~1220 | Strong |
The broadness of the O-H stretch is due to hydrogen bonding.[5][6]
Experimental Protocols
Synthesis of 2-(Benzyloxy)phenol via Williamson Ether Synthesis
The most common method for the preparation of 2-(Benzyloxy)phenol is the Williamson ether synthesis, which involves the reaction of catechol with benzyl bromide in the presence of a base.
Reaction Scheme:
Figure 1: Williamson Ether Synthesis of 2-(Benzyloxy)phenol.
Detailed Protocol:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 equivalent) and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution in an inert atmosphere), to the flask. Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-(Benzyloxy)phenol.
Applications in Drug Development and Biological Activity
While 2-(Benzyloxy)phenol is primarily used as a synthetic intermediate[1], the benzyloxyphenol scaffold is present in various molecules with interesting biological activities, suggesting its potential in drug discovery.
Neuroprotective and Anti-neuroinflammatory Properties
Derivatives of benzyloxyphenol have been investigated for their potential in treating neurodegenerative diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been synthesized and evaluated as multifunctional agents for Parkinson's disease.[7] Some of these compounds were found to be potent and selective monoamine oxidase B (MAO-B) inhibitors with antioxidant and neuroprotective effects.[7]
Similarly, benzyloxy benzamide derivatives have been explored as neuroprotective agents for ischemic stroke by inhibiting the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction.[8]
Figure 2: Therapeutic targets of benzyloxyphenol derivatives.
Other Potential Biological Activities
The broader class of alkoxyphenols, to which 2-(benzyloxy)phenol belongs, has been shown to exhibit various biological activities, including antibacterial, antifungal, and tyrosinase inhibitory effects.[9] The nature and position of the alkoxy group can significantly influence the biological activity.
Safety Information
2-(Benzyloxy)phenol is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-(Benzyloxy)phenol is a versatile chemical intermediate with well-defined physicochemical and spectral properties. Its synthesis is readily achievable through standard organic chemistry methods like the Williamson ether synthesis. While direct biological applications of 2-(benzyloxy)phenol are not extensively documented, the recurring presence of the benzyloxyphenol moiety in biologically active molecules, particularly in the context of neurodegenerative diseases, underscores its importance as a scaffold for the design and development of novel therapeutic agents. Further research into the biological activities of 2-(benzyloxy)phenol and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2-(Benzyloxy)phenol 96 6272-38-4 [sigmaaldrich.com]
- 2. 2-(Benzyloxy)phenol 96 6272-38-4 [sigmaaldrich.com]
- 3. 2-(Benzyloxy)phenol | CymitQuimica [cymitquimica.com]
- 4. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
